5-Phospho-alpha-D-ribosyl diphosphate sodium salt

Übersicht

Beschreibung

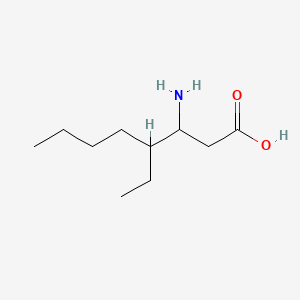

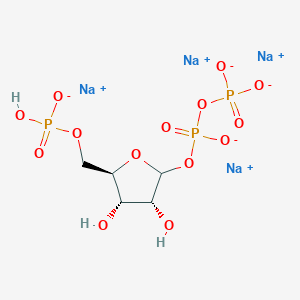

5-Phospho-alpha-D-ribosyl diphosphate sodium salt, also known as 5-Phospho-D-ribose 1-Diphosphate, is a white powder . It is a natural intermediate involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism .

Molecular Structure Analysis

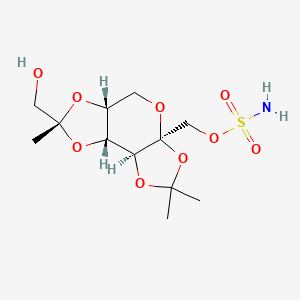

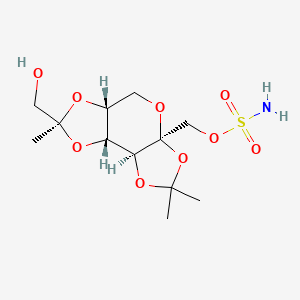

The molecular formula of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt is C5H9Na4O14P3 . Its molecular weight is 478.00 g/mol . The IUPAC name is tetrasodium; [ [ (3 R ,4 S ,5 R )-3,4-dihydroxy-5- [ [hydroxy (oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate .Chemical Reactions Analysis

5-Phospho-alpha-D-ribosyl diphosphate sodium salt is involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism .Physical And Chemical Properties Analysis

5-Phospho-alpha-D-ribosyl diphosphate sodium salt is a white powder . It is soluble in water at a concentration of 50 mg/mL, producing a clear to slightly hazy, colorless to very faintly yellow solution .Wissenschaftliche Forschungsanwendungen

Purine and Pyrimidine Metabolism

This compound is a natural intermediate in the pentose phosphate pathway , which is crucial for the metabolism of purines and pyrimidines, the building blocks of DNA and RNA. It plays a significant role in the synthesis and repair of nucleic acids, impacting genetic information processing and cell division .

Histidine Metabolism

Histidine, an essential amino acid, relies on intermediates like 5-Phospho-alpha-D-ribosyl diphosphate for its biosynthesis. This pathway is vital for protein synthesis and the production of histamine, a critical mediator in immune responses .

Synthesis of Plant Hormones

The compound serves as an intermediate in synthesizing various plant hormones. These hormones regulate plant growth, development, and responses to environmental stimuli .

Alkaloid Biosynthesis

Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is involved in the biosynthesis of alkaloids, which have a wide range of pharmacological effects .

Muscarinic Receptor Studies

It has been used in studies assessing the relationship between muscarinic receptor cationic current and internal calcium in smooth muscle cells, providing insights into muscle contraction mechanisms .

Bacterial Cell Wall Biosynthesis Inhibition

Researchers have utilized this compound to investigate inhibitors of bacterial cell wall biosynthesis, targeting enzymes like Mur D. This has implications for developing new antibiotics .

Secondary Metabolites Synthesis

As an intermediate from glucose, it contributes to synthesizing secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of organisms .

Enzymatic Studies

Due to its role as a substrate for phosphoribosyltransferase enzymes, it is used in enzymatic studies to understand nucleotide synthesis pathways better .

Wirkmechanismus

Target of Action

The primary target of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt is the enzyme Hypoxanthine-guanine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

5-Phospho-alpha-D-ribosyl diphosphate sodium salt acts as a substrate for the enzyme Hypoxanthine-guanine phosphoribosyltransferase . It donates a ribosyl phosphate group to orotate, leading to the formation of orotidine monophosphate (OMP) .

Biochemical Pathways

This compound is a natural intermediate involved in the pentose phosphate pathway . This pathway leads to the metabolism of purine, pyrimidine, and histidine . It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt results in the synthesis of nucleotides, which are essential for DNA and RNA production. This is crucial for cell growth and division .

Action Environment

The action of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, its solubility in water suggests that it may be more effective in aqueous environments .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAPPJHVNYCTAX-CKJQBBATSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036035 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phospho-alpha-D-ribosyl diphosphate sodium salt | |

CAS RN |

108321-05-7 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

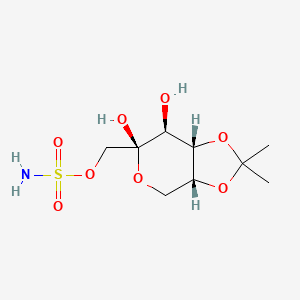

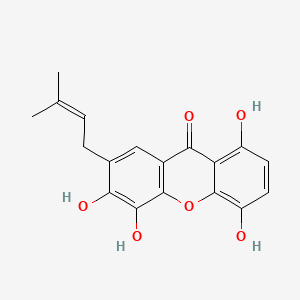

![(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B563389.png)